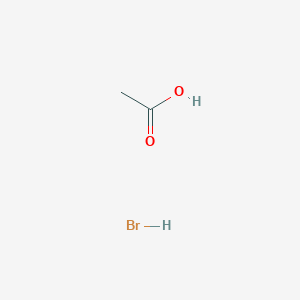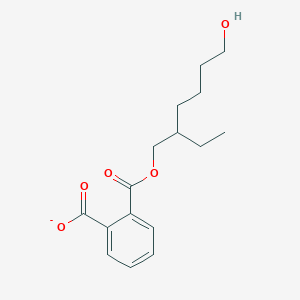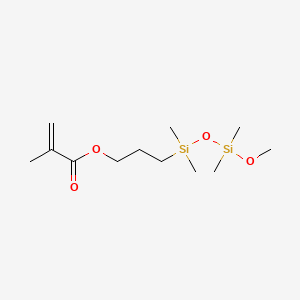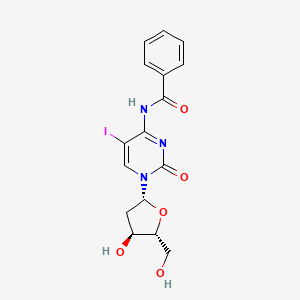
Essigsäure, gemischt mit Bromwasserstoffsäure
Übersicht
Beschreibung
Acetic acid, mixt. with hydrobromic acid, also known as Acetic acid, mixt. with hydrobromic acid, is a useful research compound. Its molecular formula is HBr and its molecular weight is 80.91. The purity is usually 95%.
BenchChem offers high-quality Acetic acid, mixt. with hydrobromic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, mixt. with hydrobromic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dürretoleranz in Pflanzen
Essigsäure spielt eine wesentliche Rolle bei der Verleihung von Toleranz gegenüber Wasserdefizitstress in Pflanzen {svg_1}. Dieser neuartige Mechanismus der Dürretoleranz, der durch Essigsäure über Netzwerke vermittelt wird, die Phytohormone, Gene und Chromatinregulation beinhalten, hat ein großes Potenzial, die globale Nahrungsmittelkrise zu lösen und die durch die globale Erwärmung verursachte Wüstenbildung zu verhindern {svg_2}.
2. Biosynthese von Essigsäure und Wasserdefizitstress-Antwort Die Gene für die Biosynthese von Essigsäure und die Gene für die Reaktion auf Wasserdefizitstress wurden durch die hda6-Mutation und die exogene Anwendung von Essigsäure bei Wasserentzug in A. thaliana {svg_3} aktiviert.
3. Adsorption von Essigsäure an Aktivkohlen Aktivkohlen, die aus verschiedenen landwirtschaftlichen Abfällen wie Haselnussschalen, Orangenschalen und Melonenkernen hergestellt werden, wurden für die Adsorption von Essigsäure aus ihren wässrigen Lösungen verwendet {svg_4}. Dies hat Anwendungen in der chemischen, pharmazeutischen und Lebensmittelindustrie {svg_5}.
Infrarotspektroskopische Analyse
Bromwasserstoffsäurelösung, eine Mischung aus Essigsäure und Bromwasserstoffsäure, kann für die infrarotspektroskopische Analyse des Grades der N-Deacetylierung von Chitosan verwendet werden {svg_6}.
Wirkmechanismus
Target of Action
The primary target of the compound “Acetic acid, mixt. Acetic acid is known to act as an antimicrobial agent and is used to treat susceptible infections . Hydrobromic acid, on the other hand, is a strong acid often used in organic synthesis .
Mode of Action
The mode of action of acetic acid HBr involves a chemical reaction between the two acids, generating a powerful reagent capable of catalyzing various reactions . Acetic acid is a product of the oxidation of ethanol and of the destructive distillation of wood . It is used locally, occasionally internally, as a counterirritant and also as a reagent . Hydrobromic acid is known to react with certain compounds to undergo addition reactions .
Pharmacokinetics
It is known that acetic acid can be absorbed through the skin and mucous membranes . Hydrobromic acid, being a strong acid, is likely to be rapidly absorbed in the gastrointestinal tract .
Result of Action
Acetic acid is known to have antimicrobial properties and is used to treat infections caused by bacteria or fungus . Hydrobromic acid, being a strong acid, can potentially cause protein denaturation and other cellular effects.
Action Environment
The action, efficacy, and stability of acetic acid HBr can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other substances that can react with acetic acid or hydrobromic acid . For instance, the presence of strong bases can neutralize the acids, potentially affecting their action and efficacy.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
“Acetic acid, mixt. with hydrobromic acid” plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, acetic acid can potentiate plants’ inherent mechanisms to withstand the adverse effects of abiotic stresses through the regulation of lipid metabolism, hormone signaling, epigenetic changes, and physiological defense mechanisms .
Cellular Effects
“Acetic acid, mixt. with hydrobromic acid” influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism . For example, acetic acid can regulate plant photosynthesis, act as an antitranspirant, detoxify reactive oxygen species to alleviate oxidative stress, and interact with phytohormones to regulate physiological processes .
Molecular Mechanism
The molecular mechanism of action of “Acetic acid, mixt. with hydrobromic acid” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the overall biochemical activity of the compound.
Metabolic Pathways
“Acetic acid, mixt. with hydrobromic acid” is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
acetic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.BrH/c1-2(3)4;/h1H3,(H,3,4);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZMECMQTYGSOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Q1: What is the role of acetic acid, mixt. with hydrobromic acid in carbohydrate chemistry?
A1: This reagent mixture plays a crucial role in converting peracetylated sugars to acetobromosugars. [, ] The hydrobromic acid acts as the primary halogenating agent, replacing the acetate group at the anomeric carbon with a bromine atom. Acetic acid serves as a solvent and helps to maintain the reaction environment.
Q2: Are there any advantages to the "one-pot" synthesis method described in the research?
A2: Yes, the "one-pot" synthesis of acetobromosugars from reducing sugars offers several advantages. [] Firstly, it streamlines the process by eliminating the need to isolate and purify the intermediate peracetylated sugar. This not only saves time but also potentially increases the overall yield of the desired acetobromosugar. Secondly, this method often requires milder reaction conditions compared to traditional two-step methods, potentially reducing the formation of unwanted side products.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester](/img/structure/B1146623.png)

![[(1S,5S,8S,9S,10S,13S,14S,17S)-1-Hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1146629.png)




![1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one](/img/structure/B1146640.png)

